molecular formula C24H19ClN2O2 B6096133 N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B6096133
M. Wt: 402.9 g/mol
InChI Key: YQMBZYZUUPKJMG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chloro, methyl, and methoxy groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions: Introduction of the 3-chloro-2-methylphenyl and 3-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or catalytic).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the quinoline core suggests potential interactions with DNA or RNA, while the aromatic substituents may enhance binding affinity to specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-phenylquinoline-4-carboxamide
  • N-(2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
  • N-(3-chloro-2-methylphenyl)-2-phenylquinoline-4-carboxamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide is unique due to the specific combination of chloro, methyl, and methoxy groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-15-20(25)10-6-12-21(15)27-24(28)19-14-23(16-7-5-8-17(13-16)29-2)26-22-11-4-3-9-18(19)22/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMBZYZUUPKJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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